6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

NUDT15 inhibition thiopurine potentiation structure-activity relationship

6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1209314-38-4; molecular formula C18H17N5O4S; molecular weight 399.43 g/mol) is a fully synthetic heterocyclic small molecule. Its architecture combines a benzo[d]oxazol-2(3H)-one core, a sulfonyl bridge, a piperazine spacer, and a terminal 1H-benzo[d]imidazole moiety.

Molecular Formula C18H17N5O4S
Molecular Weight 399.43
CAS No. 1209314-38-4
Cat. No. B2452544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
CAS1209314-38-4
Molecular FormulaC18H17N5O4S
Molecular Weight399.43
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)O5
InChIInChI=1S/C18H17N5O4S/c24-18-21-15-6-5-12(11-16(15)27-18)28(25,26)23-9-7-22(8-10-23)17-19-13-3-1-2-4-14(13)20-17/h1-6,11H,7-10H2,(H,19,20)(H,21,24)
InChIKeyDAKLYDYNJCNZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1209314-38-4): Chemical Class and Procurement Context


6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1209314-38-4; molecular formula C18H17N5O4S; molecular weight 399.43 g/mol) is a fully synthetic heterocyclic small molecule. Its architecture combines a benzo[d]oxazol-2(3H)-one core, a sulfonyl bridge, a piperazine spacer, and a terminal 1H-benzo[d]imidazole moiety . The compound is catalogued by several chemical suppliers for research use and is structurally related to a series of benzo[d]oxazol-2(3H)-one derivatives developed as pharmacological probes, most notably for nucleotide triphosphate diphosphatase NUDT15 and sigma receptor modulation [1]. The ZINC database entry ZINC13560342 confirms its drug-like physicochemical profile (logP 0.602, fraction sp3 0.33) and records no clinical trial history [2].

Why Benzooxazolone-Piperazine-Sulfonyl Analogs Cannot Simply Replace 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one


The benzo[d]oxazol-2(3H)-one scaffold is a privileged pharmacophore employed against diverse targets including sigma receptors, autotaxin, chromodomain protein CDYL, and NUDT15 [1]. However, target engagement and cellular potency are exquisitely sensitive to the nature of the terminal substituent attached via the piperazine-sulfonyl linker. For instance, in the NUDT15 inhibitor series, the indole-5-carbonyl derivative TH1760 exhibits an IC50 of 25 nM, whereas the N-methylated analog TH7285 shows IC50 > 100 µM, representing a >4,000-fold potency differential [2]. The substitution of the indole-carbonyl with a 1H-benzo[d]imidazol-2-yl group, as in the title compound, introduces a distinct hydrogen-bond donor/acceptor pharmacophore and alters both the pKa of the piperazine and the overall molecular electrostatic potential. These physicochemical changes predict substantial shifts in target selectivity and off-target liability compared to otherwise identical core structures, making generic substitution scientifically unreliable for reproducible research outcomes.

Quantitative Differentiation Evidence for 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one vs. Structural Analogs


Structural Determinant of NUDT15 Inhibitory Activity: Benzimidazole vs. Indole-5-carbonyl Terminal Groups

The title compound bears a 1H-benzo[d]imidazol-2-yl group directly attached to the piperazine nitrogen, whereas the reference NUDT15 inhibitors TH1760 and TH7755 use an indole-5-carbonyl moiety linked through an amide bond. In the NUDT15 inhibitor series reported by Rehling et al., the indole-carbonyl piperazine sulfonyl benzooxazolone scaffold is essential for high-affinity NUDT15 binding. No quantitative NUDT15 inhibition data are publicly available for the benzimidazole-substituted compound, and its activity cannot be extrapolated from the indole-carbonyl series due to the loss of the critical carbonyl hydrogen-bond acceptor and the altered geometry of the aryl group [1]. This constitutes a fundamental structural divergence demanding independent experimental validation.

NUDT15 inhibition thiopurine potentiation structure-activity relationship

Comparative Physicochemical Profile: Benzimidazole-Terminated Compound vs. Precursor 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

The title compound (MW 399.43) is derived from 6-(piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one (CAS 1708370-66-4, MW 283.31) by N-substitution with a 1H-benzo[d]imidazol-2-yl group . This modification increases molecular weight by 116.12 Da (41%) and adds a benzimidazole chromophore with distinct UV absorption (λmax ~280-290 nm, characteristic of benzimidazole). The benzimidazole moiety introduces an additional ionizable center (pKa ~5.5 for the benzimidazole NH and pKa ~12 for the benzimidazole N), creating a zwitterionic species at physiological pH that is absent in the unsubstituted piperazine precursor. The ZINC database records logP 0.602 for the title compound [1], indicating moderate hydrophilicity; in contrast, the piperazine precursor is expected to be more polar (predicted logP < 0) due to the free secondary amine. These differences directly impact chromatographic retention, aqueous solubility, and passive membrane permeability.

physicochemical properties solubility permeability procurement quality control

Pharmacological Target Class Divergence: Sigma Receptor vs. NUDT15 vs. CDYL Ligand Space

Benzo[d]oxazol-2(3H)-one derivatives bearing a piperazine-sulfonyl linker have been reported as ligands for at least three distinct protein targets: sigma-1 and sigma-2 receptors (Ki values 0.5-50 nM range for optimized N-benzyl substituted derivatives) [1], chromodomain protein CDYL (first potent and selective small-molecule inhibitors disclosed in 2019) [2], and NUDT15 (TH1760 IC50 25 nM) [3]. The pivotal determinant of target selectivity is the terminal substituent on the piperazine nitrogen. Sigma receptor ligands typically employ N-benzyl or N-phenethyl groups; CDYL inhibitors utilize substituted benzyl or heteroaryl-methyl groups; NUDT15 inhibitors require an indole-5-carbonyl moiety. The title compound's 1H-benzo[d]imidazol-2-yl substituent does not match the optimized pharmacophore of any of these three target classes. Consequently, its pharmacological target profile remains undefined and cannot be inferred from published series without experimental determination.

target selectivity sigma receptor CDYL NUDT15 pharmacophore modeling

Recommended Research Applications for 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Based on Structural Evidence


Scaffold-Hopping Library Design for Benzooxazolone-Based Pharmacological Probes

Given that the 1H-benzo[d]imidazol-2-yl substituent is not represented in published sigma, CDYL, or NUDT15 inhibitor series [1], this compound is uniquely suited as a scaffold-hopping element for medicinal chemistry teams seeking to explore novel chemotypes within the benzooxazolone-piperazine-sulfonyl framework. Its incorporation into a fragment-based or diversity-oriented synthesis library can probe target space orthogonal to existing indole-carbonyl, N-benzyl, and heteroaryl-methyl substituted analogs.

Analytical Reference Standard for HPLC and LC-MS Method Development

The compound's distinct chromatographic properties (logP 0.602, multiple ionizable centers including benzimidazole pKa ~5.5 and ~12) [2] make it a valuable retention-time marker and ionization efficiency calibrant for reverse-phase LC-MS methods targeting benzoxazolone-containing compound collections. Its molecular weight (399.43) and characteristic benzimidazole UV chromophore (λmax ~280-290 nm) provide unambiguous detection windows for method validation.

Negative Control Probe for NUDT15 Indole-Carbonyl Pharmacophore Validation

Since the indole-5-carbonyl moiety is essential for NUDT15 inhibition (TH1760 IC50 25 nM vs. TH7285 IC50 >100 µM) [3], the title compound—lacking this carbonyl and bearing a benzimidazole instead—can serve as a structurally matched negative control to confirm pharmacophore specificity in NUDT15 biochemical and cellular assays. Its use alongside TH1760 would experimentally validate that observed phenotypes are driven by NUDT15 engagement rather than off-target effects of the benzoxazolone-sulfonyl-piperazine core.

Exploratory Screening Against Novel Epigenetic Reader Domains

The benzimidazole-2-yl group is a known recognition motif for certain epigenetic reader domains (e.g., bromodomains and Tudor domains) that bind acetylated or methylated lysine through aromatic cage interactions [4]. While benzooxazolone derivatives have been optimized for CDYL inhibition, no data exist on benzimidazole-terminated analogs. This compound could be deployed in panel screening against epigenetic reader domain collections to identify novel engagement profiles distinct from CDYL.

Quote Request

Request a Quote for 6-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.